3-Methyl-1-(pentan-3-yl)-1h-pyrazole-4-carboxylic acid
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Overview
Description
3-Methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid is an organic compound with the molecular formula C10H16N2O2 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method is the cyclization of a hydrazine derivative with a β-diketone or β-ketoester. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted pyrazoles.
Scientific Research Applications
3-Methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-cancer agent.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, influencing biochemical pathways. The exact molecular targets and pathways would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3-pentanol: A tertiary alcohol with sedative and anticonvulsant properties.
1H-Pyrazole-5-carboxylic acid: A simpler pyrazole derivative with potential bioactivity.
Uniqueness
3-Methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a carboxylic acid group and a pentyl side chain makes it a versatile compound for various applications.
Properties
Molecular Formula |
C10H16N2O2 |
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Molecular Weight |
196.25 g/mol |
IUPAC Name |
3-methyl-1-pentan-3-ylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C10H16N2O2/c1-4-8(5-2)12-6-9(10(13)14)7(3)11-12/h6,8H,4-5H2,1-3H3,(H,13,14) |
InChI Key |
GFUKXAFBJNYTEC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)N1C=C(C(=N1)C)C(=O)O |
Origin of Product |
United States |
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